Validated Clinical Efficacy as Monotherapy in Rheumatoid Arthritis
In a double-blind, placebo-controlled clinical trial, Amiprilose HCl demonstrated a significant therapeutic effect as a monotherapy for rheumatoid arthritis. A statistically significant higher proportion of patients met the criteria for overall therapeutic response compared to placebo [1].
| Evidence Dimension | Clinical Response Rate (Overall Therapeutic Response) |
|---|---|
| Target Compound Data | 41% of patients |
| Comparator Or Baseline | Placebo (21% of patients) |
| Quantified Difference | 20 percentage-point absolute increase (P = 0.003) |
| Conditions | 12-week, multicenter, randomized, double-blind, placebo-controlled trial in 201 patients with active RA; 6 g/d oral Amiprilose HCl. |
Why This Matters
This provides evidence of Amiprilose's standalone efficacy in a human disease model, which is a key differentiator for researchers seeking a validated, non-placebo compound for in vivo RA studies.
- [1] Riskin WG, Gillings DB, Scarlett JA. Amiprilose hydrochloride for rheumatoid arthritis. Ann Intern Med. 1989;111(6):455-65. View Source
